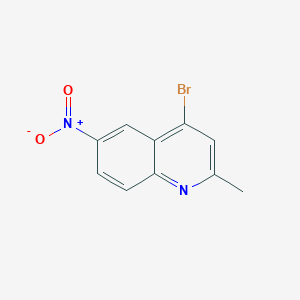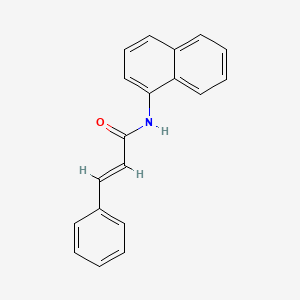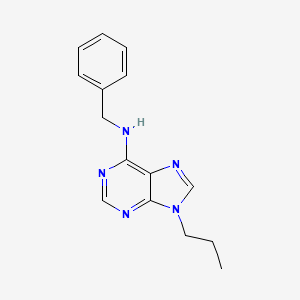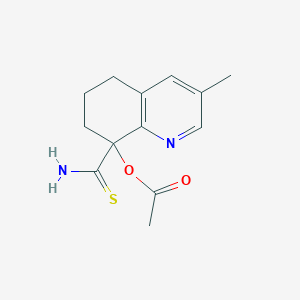![molecular formula C16H11NO3 B11853025 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- CAS No. 62439-80-9](/img/structure/B11853025.png)
1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned starting materials. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one include other quinoline derivatives and dioxolo-quinoline compounds. Examples include:
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
[1,3]dioxolo[4,5-c]quinoline-4-carbaldehyde: A precursor used in the synthesis of various functionalized quinoline derivatives.
Uniqueness
The uniqueness of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one lies in its specific structural features and the range of reactions it can undergo
Propriétés
Numéro CAS |
62439-80-9 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
KTIKIQNVGBKCHM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)



![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)




![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
